2-Iodoadenosine (CAS 35109-88-7) is a highly reactive, halogenated purine nucleoside utilized primarily as an advanced synthetic intermediate in medicinal chemistry and chemoinformatics. Featuring an iodine atom at the C-2 position of the adenine base, this compound serves as an optimal electrophilic partner for palladium-catalyzed cross-coupling reactions. In industrial and academic procurement, it is prioritized over unfunctionalized nucleosides because it provides direct, regiocontrolled access to C2-substituted adenosine analogs, which are critical in the development of A2A/A3 adenosine receptor agonists, kinase inhibitors, and specialized biochemical probes [1].
While 2-chloroadenosine is frequently considered a more cost-effective generic substitute, its procurement often leads to downstream processing failures in library synthesis. The carbon-chlorine bond in the purine ring is significantly stronger and less reactive than the carbon-iodine bond, making 2-chloroadenosine sluggish in standard palladium-catalyzed cross-couplings such as Sonogashira, Suzuki, and Buchwald-Hartwig reactions. Substituting with the chlorinated analog typically necessitates the use of expensive, specialized phosphine ligands, higher catalyst loadings, and elevated temperatures, which can degrade sensitive ribose protecting groups and ultimately reduce the overall yield of complex nucleoside targets [1].
In the synthesis of C2-alkynyl adenosine derivatives, 2-iodoadenosine demonstrates exceptional reactivity under standard, mild palladium-catalyzed conditions. Typical procedures utilizing PdCl2(PPh3)4 and CuI at 80 °C achieve near-quantitative yields (up to 97%) when coupling 2-iodoadenosine with terminal alkynes [1]. In contrast, attempting similar unoptimized cross-couplings with 2-chloroadenosine often results in poor conversions or requires forcing conditions that compromise the integrity of the nucleoside [2].
| Evidence Dimension | Sonogashira coupling yield with terminal alkynes |
| Target Compound Data | Up to 97% yield under mild conditions (80 °C, standard Pd/CuI) |
| Comparator Or Baseline | 2-Chloroadenosine (sluggish reactivity, requires specialized ligands or forcing conditions) |
| Quantified Difference | Near-quantitative conversion vs. variable/low yields |
| Conditions | Standard PdCl2(PPh3)4 / CuI catalysis in DMF/amine solvent |
Procuring the iodo-derivative ensures highly reproducible, high-yield alkynylation without the need for extensive catalyst screening or harsh reaction conditions.
2-Iodoadenosine is the preferred electrophile for installing aryl or heteroaryl groups at the purine C2 position via Suzuki-Miyaura coupling. Literature evaluating the synthesis of seryl-tRNA synthetase (SerSA) selectivity probes highlights that while 2-chloroadenosine can be used, it often yields highly variable results (20–70% yield) depending on the boronic acid [1]. The lower bond dissociation energy of the C-I bond in 2-iodoadenosine ensures more rapid oxidative addition by the palladium catalyst, driving the reaction to completion more reliably across a diverse array of sterically hindered or electron-deficient boronic acids [2].
| Evidence Dimension | Suzuki coupling conversion reliability |
| Target Compound Data | Rapid oxidative addition, enabling complete conversion with diverse boronic acids |
| Comparator Or Baseline | 2-Chloroadenosine (yields bottlenecked at 20–70% in probe synthesis) |
| Quantified Difference | Eliminates the 30–80% yield loss associated with C-Cl bond sluggishness |
| Conditions | Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids |
Maximizes throughput and minimizes material waste during the late-stage diversification of nucleoside-based drug discovery libraries.
De novo synthesis of C2-halogenated adenosines from guanosine or unfunctionalized adenosine is a labor-intensive process. The established Matsuda protocol for synthesizing 2-iodoadenosine derivatives involves a five-step sequence (including protection, non-aqueous diazotization, iodination, and deprotection) that typically bottlenecks at a 40–45% overall yield [1]. Procuring high-purity 2-iodoadenosine directly bypasses this tedious sequence, eliminating the handling of sensitive reagents like isoamyl nitrite and diiodomethane, and immediately providing a functionalized scaffold for downstream diversification [1].
| Evidence Dimension | Synthetic workflow steps and baseline yield |
| Target Compound Data | Commercially available, ready for immediate cross-coupling (100% starting material) |
| Comparator Or Baseline | De novo synthesis from guanosine (5 steps, ~43% overall yield) |
| Quantified Difference | Saves 5 synthetic steps and avoids a >50% material loss bottleneck |
| Conditions | Standard laboratory synthesis vs. direct procurement |
Direct procurement drastically reduces hit-to-lead cycle times and labor costs in medicinal chemistry programs.
Because 2-iodoadenosine undergoes high-yield Sonogashira couplings, it is the ideal starting material for synthesizing C2-alkynyl adenosines. These modifications are critical for achieving high binding affinity and selectivity at the A2A and A3 receptor subtypes [1].
2-Iodoadenosine is utilized as a core scaffold in the generation of seryl-tRNA synthetase (SerSA) inhibitors. Its superior reactivity in Suzuki couplings allows for the rapid installation of diverse aryl groups at the C2 position, which is essential for tuning the inhibitor's selectivity toward bacterial over human enzymes [2].
For the synthesis of C2-substituted amino adenosines, the C-I bond of 2-iodoadenosine provides the necessary reactivity for palladium-catalyzed C-N bond formation. This makes it a superior choice over chlorinated analogs when constructing libraries of nucleoside bisubstrate analogs or specialized biochemical probes [3].
Irritant